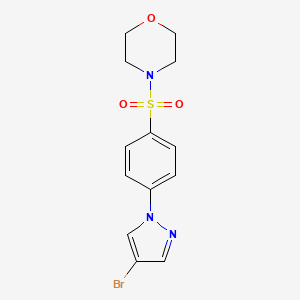

4-Bromo-1-(4-morpholinosulfonylphenyl)pyrazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-[4-(4-bromopyrazol-1-yl)phenyl]sulfonylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BrN3O3S/c14-11-9-15-17(10-11)12-1-3-13(4-2-12)21(18,19)16-5-7-20-8-6-16/h1-4,9-10H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDNURTZHMMVQCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)N3C=C(C=N3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BrN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60674589 | |

| Record name | 4-[4-(4-Bromo-1H-pyrazol-1-yl)benzene-1-sulfonyl]morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187385-89-2 | |

| Record name | 4-[4-(4-Bromo-1H-pyrazol-1-yl)benzene-1-sulfonyl]morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-1-(4-morpholinosulfonylphenyl)pyrazole: Synthesis, Properties, and Potential Applications

Introduction

In the landscape of modern medicinal chemistry and drug discovery, pyrazole-containing heterocycles represent a cornerstone scaffold, renowned for their versatile pharmacological activities.[1][2] This guide focuses on a specific, highly functionalized derivative, 4-Bromo-1-(4-morpholinosulfonylphenyl)pyrazole (CAS No. 1187385-89-2). This compound is of significant interest to researchers in drug development due to its structural motifs, which are often associated with kinase inhibition and other targeted therapies.[3][4] The presence of a 4-bromopyrazole core provides a reactive handle for further chemical modifications, such as cross-coupling reactions, while the morpholinosulfonylphenyl group can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties.[1][5]

This technical whitepaper provides a comprehensive overview of the synthesis, physicochemical properties, and potential biological significance of this compound, offering valuable insights for researchers and scientists in the field.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, formulation, and interpretation in biological assays.

| Property | Value | Source |

| CAS Number | 1187385-89-2 | [6] |

| Molecular Formula | C₁₃H₁₄BrN₃O₃S | [6] |

| Molecular Weight | 372.24 g/mol | [6] |

| Appearance | White to off-white solid (predicted) | - |

| Melting Point | Not available. Expected to be a solid with a defined melting point. | - |

| Solubility | Soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Sparingly soluble in alcohols and likely insoluble in water. | Predicted |

| Storage Conditions | Store at -4°C for short-term (1-2 weeks) and -20°C for long-term (1-2 years). | [6] |

Synthesis of this compound

Proposed Synthetic Pathway

The synthesis involves two key steps:

-

Preparation of the key intermediate: 4-(morpholine-4-sulfonyl)aniline.

-

Coupling of the aniline derivative with a pyrazole precursor followed by bromination, or more directly, the coupling of 4-bromopyrazole with a diazotized 4-(morpholine-4-sulfonyl)aniline. A more likely route involves the reaction of 4-bromopyrazole with a suitable benzenesulfonyl chloride, though the synthesis of the corresponding hydrazine and subsequent cyclization is also feasible.

A logical and efficient approach involves the reaction of 4-bromopyrazole with 4-(morpholinosulfonyl)aniline, which can be synthesized from 4-nitroaniline.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Representative)

Step 1: Synthesis of 4-(morpholine-4-sulfonyl)aniline

-

Sulfonylation of 4-nitroaniline: To a stirred solution of 4-nitroaniline (1.0 eq) in anhydrous dichloromethane (DCM) and pyridine (1.2 eq) at 0°C, morpholine-4-sulfonyl chloride (1.1 eq) is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. Upon completion (monitored by TLC), the reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield N-(4-nitrophenyl)morpholine-4-sulfonamide.

-

Reduction of the nitro group: The crude N-(4-nitrophenyl)morpholine-4-sulfonamide (1.0 eq) is dissolved in ethanol or methanol, and a catalytic amount of 10% Palladium on carbon (Pd/C) is added.[7] The mixture is hydrogenated under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (monitored by TLC).[7] The catalyst is then filtered off through a pad of Celite, and the solvent is removed in vacuo to afford 4-(morpholine-4-sulfonyl)aniline, which can be used in the next step without further purification or can be purified by column chromatography if necessary.[7]

Step 2: Synthesis of this compound

This step can be achieved via a copper-catalyzed Chan-Lam coupling reaction, which is a reliable method for the N-arylation of azoles.

-

Chan-Lam Coupling: In a reaction vessel, 4-bromopyrazole (1.0 eq), 4-(morpholine-4-sulfonyl)aniline (1.2 eq), a copper(II) catalyst such as copper(II) acetate (0.1 eq), and a base like triethylamine or pyridine (2.0 eq) are suspended in a suitable solvent like dichloromethane (DCM) or toluene. The reaction mixture is stirred at room temperature open to the air (or with an air bubbler) for 24-48 hours.

-

Work-up and Purification: After completion of the reaction (monitored by TLC or LC-MS), the reaction mixture is diluted with DCM and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the final product, this compound.

Potential Biological Activities and Applications

The pyrazole scaffold is a privileged structure in medicinal chemistry, with numerous approved drugs containing this moiety.[8] The title compound, with its specific substitution pattern, is of particular interest as a potential kinase inhibitor.

Kinase Inhibition

The 1-phenylpyrazole core is a common feature in many kinase inhibitors. The phenyl group often occupies the ATP-binding site of the kinase, and substituents on this ring can form crucial interactions with the protein. The morpholinosulfonyl group, in particular, is known to enhance solubility and can form hydrogen bonds with the kinase backbone. The 4-bromo substituent on the pyrazole ring can be used as a handle for further derivatization to improve potency and selectivity or can itself interact with the protein.

Many pyrazole derivatives have been investigated as inhibitors of various kinases, including:

-

Aurora Kinases: These are key regulators of mitosis, and their inhibition is a promising strategy for cancer therapy.[9]

-

Janus Kinases (JAKs): These are involved in cytokine signaling pathways and are targets for inflammatory diseases and some cancers.

-

p38 MAP Kinase: This kinase is involved in inflammatory responses, and its inhibitors have potential as anti-inflammatory agents.[10]

Caption: Potential mechanism of action via kinase inhibition.

PROTACs and Targeted Protein Degradation

The 4-bromo-1-phenylpyrazole scaffold is also a valuable building block for the development of Proteolysis Targeting Chimeras (PROTACs). The bromine atom can be readily converted to a linker attachment point via cross-coupling reactions, allowing for the connection of the pyrazole-based ligand to an E3 ligase-recruiting moiety. This positions this compound as a potential starting point for the design of novel protein degraders.

Safety and Handling

As with any research chemical, this compound should be handled with appropriate safety precautions. While specific toxicity data is not available, related brominated aromatic and sulfonamide-containing compounds may be irritants.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Use in a well-ventilated area, preferably a fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place as recommended.[6]

Conclusion

This compound is a highly functionalized heterocyclic compound with significant potential in drug discovery and development. Its synthesis can be achieved through established chemical transformations, and its structural features suggest a likely role as a kinase inhibitor or as a building block for more complex therapeutic agents like PROTACs. Further investigation into its specific biological targets and pharmacological properties is warranted and will undoubtedly contribute to the expanding field of pyrazole-based therapeutics.

References

-

ChemBK. 4-Bromo pyrazole. [Link]

-

PubChem. 4-Bromo-1H-pyrazole-3-carboxylic acid. [Link]

-

PubChem. 4-Bromopyrazole. [Link]

- S. A. A. El-Daly, et al. "Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects." Molecules, vol. 26, no. 16, 2021, p. 4944.

-

BIOFOUNT. 1187385-89-2|4-{[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]sulfonyl}morpholine. [Link]

-

Pharmaffiliates. 4-Bromo-1-(4-bromo-3-trifluoromethylphenylsulfonyl)pyrazole. [Link]

-

ResearchGate. Synthesis of 4-(methylsulfonyl)aniline (6). [Link]

-

SciELO México. One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. [Link]

-

ResearchGate. One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. [Link]

-

European Patent Office. PYRAZOLE DERIVATIVE, AND PREPARATION METHOD THEREFOR AND USE THEREOF IN MEDICINE. [Link]

- Google Patents. Pyrazole derivatives, method of preparing them and pharmaceutical compositions in which they are present.

-

PubChemLite. 4-bromo-1-(phenylsulfonyl)pyrazole. [Link]

-

Chemspace. 4-(morpholine-4-sulfonyl)aniline. [Link]

- Google Patents.

- Google Patents. Preparation process for 4-bromo phenyl hydrazine.

-

Eco-Vector Journals Portal. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. [Link]

- Google Patents.

-

ResearchGate. Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK.... [Link]

-

sioc-journal.cn. Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. [Link]

-

PubMed. Fragment-based discovery of the pyrazol-4-yl urea (AT9283), a multitargeted kinase inhibitor with potent aurora kinase activity. [Link]

-

International Journal of Medical Pharmaceutical and Health Sciences. Mitogen-Activating Protein Kinases (MAPK) Inhibitors for Cancer Treatment. [Link]

-

PMC. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. [Link]

- Google Patents.

Sources

- 1. scielo.org.mx [scielo.org.mx]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]

- 5. CN108997309A - A kind of preparation method of pyrazoles -4- aryl derivatives - Google Patents [patents.google.com]

- 6. 1187385-89-2|4-{[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]sulfonyl}morpholine|4-{[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]sulfonyl}morpholine|-范德生物科技公司 [bio-fount.com]

- 7. 4-Morpholinoaniline synthesis - chemicalbook [chemicalbook.com]

- 8. 2075-45-8|4-Bromo-1H-pyrazole|BLD Pharm [bldpharm.com]

- 9. Fragment-based discovery of the pyrazol-4-yl urea (AT9283), a multitargeted kinase inhibitor with potent aurora kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ijmphs.com [ijmphs.com]

An In-depth Technical Guide to the Physicochemical Characteristics of 4-Bromo-1-(4-morpholinosulfonylphenyl)pyrazole

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted physicochemical characteristics of the novel compound, 4-Bromo-1-(4-morpholinosulfonylphenyl)pyrazole. As direct experimental data for this specific molecule is not yet publicly available, this document leverages expert knowledge and extensive data from its constituent moieties—the 4-bromopyrazole core and the 4-morpholinosulfonylphenyl substituent—to construct a scientifically rigorous and predictive profile. This guide is intended to serve as a foundational resource for researchers in drug discovery and materials science, offering insights into its synthesis, potential properties, and analytical characterization.

Introduction: A Molecule of Interest

The convergence of a halogenated pyrazole scaffold with a sulfonamide functional group presents a compelling case for novel molecular design. Pyrazole derivatives are well-established pharmacophores, known for a wide spectrum of biological activities.[1] The inclusion of a bromine atom at the 4-position of the pyrazole ring not only influences its electronic properties but also provides a versatile handle for further chemical modifications through cross-coupling reactions.[2]

Simultaneously, the 4-morpholinosulfonylphenyl group is a feature of interest in medicinal chemistry. The sulfonamide linkage is a classic bioisostere for other functional groups and is prevalent in a multitude of approved drugs.[3] The morpholine ring can enhance aqueous solubility and introduce favorable pharmacokinetic properties.

This guide will, therefore, construct a detailed hypothetical profile of this compound, offering a predictive look at its physicochemical properties, a plausible synthetic route, and a robust analytical workflow.

Predicted Physicochemical Properties

The physicochemical properties of a molecule are paramount in determining its suitability for various applications, particularly in drug development. The following table summarizes the predicted and extrapolated properties of this compound, based on the known characteristics of its core components.

| Property | Predicted/Extrapolated Value | Rationale and Key Considerations |

| Molecular Formula | C₁₃H₁₄BrN₃O₃S | Based on the covalent assembly of the 4-bromopyrazole and 4-morpholinosulfonylphenyl fragments. |

| Molecular Weight | 388.24 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white crystalline solid | 4-Bromopyrazole is a white to cream crystalline powder.[4] Aromatic sulfonamides are also typically crystalline solids. |

| Melting Point | >150 °C (decomposed) | 4-Bromopyrazole has a melting point of 93-96 °C.[1] The addition of the larger, more rigid sulfonylphenyl group is expected to significantly increase the melting point due to stronger intermolecular interactions. |

| Solubility | Sparingly soluble in water; Soluble in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., Dichloromethane). | The morpholine moiety may confer some aqueous solubility, but the overall large, aromatic structure suggests limited water solubility. 4-Bromopyrazole is soluble in Chloroform, DMSO, and Methanol.[5] |

| Predicted logP | 2.5 - 3.5 | This is an estimate based on the lipophilic phenyl and bromo- substituents, balanced by the more hydrophilic morpholine and sulfonyl groups. |

| Predicted pKa | ~8-9 (for the pyrazole nitrogen) | The electron-withdrawing sulfonyl group will decrease the basicity of the pyrazole ring compared to unsubstituted pyrazole. |

Synthesis and Characterization

The synthesis of this compound would most logically proceed via an N-arylation reaction, coupling the 4-bromopyrazole core with a suitable 4-morpholinosulfonylphenyl derivative. The Buchwald-Hartwig amination is a powerful and versatile method for forming C-N bonds and is well-suited for this transformation.[6]

Caption: Proposed synthetic workflow for this compound.

Proposed Synthetic Protocol: Buchwald-Hartwig Amination

This protocol is a hypothetical adaptation based on established procedures for the N-arylation of pyrazoles.[7]

Step 1: Synthesis of 4-(Morpholinosulfonyl)aniline

The synthesis of the aniline precursor is a critical first step. This can be achieved by reacting 4-nitroaniline with morpholine-4-sulfonyl chloride, followed by reduction of the nitro group. A more direct approach involves the sulfonylation of aniline with morpholine-4-sulfonyl chloride, though regioselectivity could be a challenge. A plausible route starts with the reduction of 4-(4-nitrophenyl)morpholine to 4-morpholinoaniline.[8]

Step 2: Buchwald-Hartwig Coupling

-

Reaction Setup: To an oven-dried Schlenk flask, add 4-bromopyrazole (1.0 eq), 4-(morpholinosulfonyl)aniline (1.1 eq), a palladium precatalyst such as Pd₂(dba)₃ (2 mol%), and a suitable phosphine ligand like XPhos (4 mol%).

-

Solvent and Base: Add anhydrous toluene or dioxane as the solvent, followed by a strong base such as sodium tert-butoxide (NaOtBu) (1.5 eq).

-

Reaction Conditions: Purge the flask with an inert gas (argon or nitrogen) and heat the reaction mixture to 80-110 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Workup and Purification: Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent like ethyl acetate. The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Predicted Spectroscopic Data

The predicted ¹H NMR spectrum (in CDCl₃, 400 MHz) would likely exhibit the following signals:

-

Pyrazole Protons: Two singlets in the aromatic region, one for the C3-H and one for the C5-H of the pyrazole ring. The exact chemical shifts would be influenced by the electron-withdrawing nature of the N-aryl substituent.

-

Phenyl Protons: Two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring.

-

Morpholine Protons: Two multiplets in the aliphatic region, corresponding to the two sets of methylene protons in the morpholine ring.

The ¹³C NMR spectrum would be expected to show signals for all 13 carbon atoms. Key predicted signals include:

-

Pyrazole Carbons: Signals for the C3, C4 (brominated), and C5 carbons of the pyrazole ring. The C4 carbon signal will be significantly downfield due to the bromine substituent.

-

Phenyl Carbons: Four signals for the carbons of the benzene ring.

-

Morpholine Carbons: Two signals for the methylene carbons of the morpholine ring.

The infrared spectrum is predicted to show characteristic absorption bands for the functional groups present:

-

S=O Stretching: Strong absorption bands in the region of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹ for the asymmetric and symmetric stretching of the sulfonyl group, respectively.[9]

-

C-N Stretching: Bands in the fingerprint region.

-

Aromatic C-H Stretching: Bands above 3000 cm⁻¹.

-

C=C Stretching (Aromatic): Bands in the 1600-1450 cm⁻¹ region.

Analytical Workflow

A robust analytical workflow is essential for the characterization and quality control of a novel compound.

Caption: A typical analytical workflow for a novel synthesized compound.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method would be the primary tool for assessing the purity of the synthesized compound and for monitoring reaction progress.

-

Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) would be a suitable starting point.[10]

-

Mobile Phase: A gradient elution with a mixture of water (containing 0.1% formic acid or trifluoroacetic acid) and a polar organic solvent like acetonitrile or methanol would likely provide good separation.

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum of the pyrazole and phenyl chromophores (likely in the 254-280 nm range). Mass spectrometric (MS) detection would be invaluable for confirming the identity of the main peak and any impurities.

Conclusion

While experimental data for this compound is not yet available, this in-depth technical guide provides a robust, scientifically-grounded prediction of its physicochemical characteristics. By leveraging the known properties of its constituent fragments and applying established principles of synthetic and analytical chemistry, this document offers a valuable starting point for any researcher interested in the synthesis, characterization, and potential applications of this novel molecule. The proposed synthetic route via Buchwald-Hartwig amination is a high-probability pathway to this compound, and the outlined analytical workflow provides a clear roadmap for its characterization and quality control. This guide serves as a testament to the power of predictive chemistry in modern research and development.

References

- Baxter, J. N., Cymerman-Craig, J., & Willis, J. B. (1955). The infrared spectra of some sulphonamides. Journal of the Chemical Society (Resumed), 669.

- Buchwald, S. L., & Hartwig, J. F. (2010). Buchwald–Hartwig amination. Chemical Reviews, 110(2), 1082-1096.

- Alinezhad, H., Tajbakhsh, M., & Mahdavi, H. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society, 55(4), 238-241.

-

SIELC Technologies. (n.d.). Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column. Retrieved from [Link]

- Lee, D., & Kim, Y. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4704.

-

Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

- Faria, J. V., et al. (2017).

-

Research India Publications. (n.d.). Synthesis and characterization of some sulfonamide dervatives. Retrieved from [Link]

-

International Journal of Chemical and Pharmaceutical Analysis. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Retrieved from [Link]

- ACS Omega. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega, 6(39), 25368–25378.

- Beilstein Journal of Organic Chemistry. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1-8.

- Journal of the Chemical Society (Resumed). (1955). The infrared spectra of some sulphonamides. Journal of the Chemical Society (Resumed), 669-673.

-

ResearchGate. (2006). IR spectral and structural studies of 4‐aminobenzenesulfonamide (sulfanilamide)‐d0, ‐d4, and ‐15N, as well as their azanions: Combined DFT B3LYP/experimental approach. Retrieved from [Link]

- MDPI. (2012). Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore. Molecules, 17(8), 9789-9803.

-

ResearchGate. (2018). Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. Retrieved from [Link]

-

PubChem. (n.d.). N-phenylmorpholine-4-carboxamide. Retrieved from [Link]

-

ResearchGate. (1997). 1H and 13C NMR study of perdeuterated pyrazoles. Retrieved from [Link]

- Sci-Hub. (1994). N-Substituted Bromopyrazoles: Synthesis and 13C Nmr Study. Heterocycles, 37(3), 1833-1844.

-

ResearchGate. (2021). Synthesis of N‐Sulfonyl Pyrazoles Through Cyclization Reactions of Sulfonyl Hydrazines with Enaminones Promoted by p‐TSA. Retrieved from [Link]

-

ResearchGate. (2012). Synthesis of 4-(methylsulfonyl)aniline (6). Retrieved from [Link]

- International Journal of Pharmacy and Biological Sciences. (2013). RP-HPLC Method Development and Validation for Estimation of Aripiprazole in Bulk and Dosage Form. International Journal of Pharmacy and Biological Sciences, 3(4), 197-203.

-

PubChem. (n.d.). 4-Phenylmorpholine. Retrieved from [Link]

- Springer. (2002). 5 Combination of 1H and 13C NMR Spectroscopy.

- RSC Publishing. (2023). Sustainable multicomponent synthesis of C-4 sulfenylated pyrazoles via sodium thiosulfate-promoted tandem cyclocondensation and C–H sulfenylation. RSC Advances, 13(46), 32363-32369.

-

SpectraBase. (n.d.). 3-phenyl-1H-pyrazole-4-carbaldehyde - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (1993). Novel Synthesis of 5-Amino-1-arylsulfonyl-4-pyrazolin-3-ones as a New Class of N -Sulfonylated Pyrazoles. Retrieved from [Link]

- PubMed. (2020). Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. Bioorganic Chemistry, 104, 104279.

- PubMed Central. (2023).

- PubMed Central. (2011). N-Phenylmorpholine-4-carboxamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o145.

- SpringerLink. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Physical Chemistry Research, 9(3), 339-351.

-

Semantic Scholar. (2020). Synthesis some 4-substituted 9,10-anthraquinones. Retrieved from [Link]

Sources

- 1. Succinimide-N-sulfonic Acid Catalyzed One Pot, Efficient Synthesis of Substituted Pyrazoles. – Oriental Journal of Chemistry [orientjchem.org]

- 2. scielo.org.mx [scielo.org.mx]

- 3. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4-Morpholinoaniline synthesis - chemicalbook [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. ijcpa.in [ijcpa.in]

An In-depth Technical Guide to the Postulated Mechanism of Action of 4-Bromo-1-(4-morpholinosulfonylphenyl)pyrazole

Distribution: For Research, Scientific, and Drug Development Professionals

Abstract

This technical guide delineates the hypothesized mechanism of action for the novel chemical entity, 4-Bromo-1-(4-morpholinosulfonylphenyl)pyrazole. As this specific molecule is not extensively characterized in publicly accessible literature, this document presents a scientifically-grounded postulation based on a comprehensive analysis of its structural components: the phenylpyrazole core, the morpholinosulfonyl group, and the bromo-substitution. The primary hypothesis centers on the antagonism of GABA-gated chloride channels, a mechanism characteristic of the phenylpyrazole class of compounds. Additionally, potential secondary targets and pathways are explored, stemming from the well-documented bioactivity of sulfonamide and morpholine moieties. This guide provides the theoretical framework and detailed experimental protocols necessary to rigorously investigate and validate the compound's molecular interactions and subsequent physiological effects.

Introduction and Structural Analysis

This compound is a synthetic heterocyclic compound featuring a central pyrazole ring. The pyrazole nucleus is a prevalent scaffold in medicinal chemistry, known for a wide array of biological activities.[1][2][3][4][5] The molecule's structure can be deconstructed into three key functional domains, each contributing to its potential pharmacological profile:

-

The Phenylpyrazole Core: This moiety is famously associated with a class of broad-spectrum insecticides, with fipronil being a prominent example.[6][7] The defining characteristic of these compounds is their potent neurotoxic effect on insects, achieved through the disruption of the central nervous system.[7][8]

-

The Morpholinosulfonylphenyl Group: The sulfonamide group is a cornerstone of numerous therapeutic agents, including antibacterial drugs and diuretics.[9] Its incorporation into the structure suggests potential interactions with a variety of enzymatic targets. The morpholine ring can influence solubility and metabolic stability.

-

The Bromo-Substitution: The presence of a bromine atom on the pyrazole ring can significantly impact the compound's lipophilicity, metabolic stability, and binding affinity to its target protein.

Given this structural makeup, the most probable primary mechanism of action is the modulation of inhibitory neurotransmission.

Postulated Primary Mechanism of Action: GABA Receptor Antagonism

The principal hypothesis is that this compound acts as a non-competitive antagonist of the GABA-gated chloride channel (GABA-A receptor).[6][10]

The Role of GABA in Neurotransmission

Gamma-aminobutyric acid (GABA) is the chief inhibitory neurotransmitter in the central nervous system of both insects and mammals.[6] Upon binding to its receptor, it opens an integral chloride ion channel. The resulting influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus dampening neuronal excitability.

Phenylpyrazole Interaction with the GABA-A Receptor

Phenylpyrazole compounds are known to bind to a site within the lumen of the GABA-gated chloride channel.[6] This is an allosteric, non-competitive binding site, meaning it is distinct from the GABA binding site itself. By physically occluding the channel, the compound prevents the flow of chloride ions, even when GABA is bound to the receptor.[6][7] This blockade of inhibitory signals leads to uncontrolled neuronal firing, hyperexcitation of the nervous system, paralysis, and ultimately, death in susceptible organisms.[7][11]

The selectivity of many phenylpyrazole insecticides for insects over mammals is attributed to a higher binding affinity for insect GABA receptors.[7][11]

Diagram: Postulated Mechanism of GABA-A Receptor Antagonism

Caption: Experimental workflow for in-vitro target validation.

Protocol 1: Radioligand Binding Assay

-

Objective: To determine if this compound binds to the GABA-A receptor at the phenylpyrazole binding site.

-

Preparation: Prepare membrane fractions from insect (e.g., Drosophila melanogaster) or mammalian (e.g., rat brain) tissues expressing GABA-A receptors.

-

Assay: Incubate the membrane preparation with a known radioligand for the phenylpyrazole site (e.g., [³H]fipronil) across a range of concentrations.

-

Competition: In parallel, perform competitive binding assays by adding increasing concentrations of the unlabeled test compound.

-

Detection: Measure the amount of bound radioligand using liquid scintillation counting.

-

Analysis: Calculate the IC₅₀ value (the concentration of the test compound that displaces 50% of the radioligand), which can be used to determine the binding affinity (Ki).

Protocol 2: Two-Electrode Voltage Clamp (TEVC) on Xenopus Oocytes

-

Objective: To functionally assess the effect of the compound on GABA-A receptor activity.

-

Preparation: Inject Xenopus oocytes with cRNA encoding the subunits of the desired GABA-A receptor (e.g., insect or mammalian). Allow 2-4 days for receptor expression.

-

Recording: Clamp the oocyte membrane potential at a holding potential (e.g., -60 mV).

-

Application: Perfuse the oocyte with a solution containing GABA to elicit an inward chloride current.

-

Inhibition: Co-apply the test compound with GABA and measure the change in the current amplitude.

-

Analysis: Generate dose-response curves to determine the IC₅₀ for the functional inhibition of the GABA-A receptor.

Tier 2: Cellular and Organismal Assays

This phase aims to correlate the molecular mechanism with a physiological outcome.

Table 1: Cellular and Organismal Assay Parameters

| Assay Type | Model System | Primary Endpoint | Secondary Endpoints |

| Neuronal Culture Assay | Primary insect or mammalian neurons | Measurement of intracellular Ca²⁺ flux | Changes in neuronal firing rate, cytotoxicity |

| Insect Toxicity Assay | Pest species (e.g., aphids, flies) | LC₅₀ (Lethal Concentration, 50%) | Behavioral changes (e.g., hyperexcitation, paralysis) |

| Mammalian Safety Assay | Rodent model (e.g., rat, mouse) | Acute toxicity (LD₅₀) | Neurobehavioral assessment, clinical signs |

Protocol 3: Insect Toxicity Bioassay (Topical Application)

-

Objective: To determine the in vivo efficacy of the compound against a target insect species.

-

Preparation: Prepare serial dilutions of the test compound in a suitable solvent (e.g., acetone).

-

Application: Apply a small, fixed volume (e.g., 1 µL) of each dilution to the dorsal thorax of adult insects. A control group should receive the solvent only.

-

Observation: House the treated insects under standard conditions and assess mortality at specified time points (e.g., 24, 48, 72 hours).

-

Analysis: Use probit analysis to calculate the LC₅₀ value, representing the concentration that causes 50% mortality.

Conclusion

The structural architecture of this compound strongly suggests its primary mechanism of action is the non-competitive antagonism of GABA-gated chloride channels. This hypothesis is built upon the well-established pharmacology of the phenylpyrazole chemical class. [6][7][8][10]However, the presence of the morpholinosulfonylphenyl group introduces the possibility of interactions with other biological targets, which must be systematically evaluated. The experimental plan detailed herein provides a rigorous, self-validating framework to elucidate the compound's precise molecular interactions, confirm its primary mechanism, and uncover any potential off-target activities. This foundational knowledge is critical for any future development of this compound for therapeutic or agrochemical applications.

References

-

Jeschke, P., Witschel, M., Krämer, W., & Schirmer, U. (2019). Modern Crop Protection Compounds (3rd ed.). Wiley-VCH. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Phenylpyrazole Insecticide Mechanism: How Fipronil Achieves Pest Control. [Link]

-

U.OSU. (2019). Fipronil- A Phenylpyrazole Pesticides | Solvent Toxicity- Diethylene Glycol. [Link]

-

ResearchGate. Chemical structures of the three phenylpyrazole insecticides used in... [Link]

-

Lima, L. M., et al. (2011). Synthesis and Pharmacological Evaluation of Novel Phenyl Sulfonamide Derivatives Designed as Modulators of Pulmonary Inflammatory Response. Molecules, 16(9), 7493-7509. [Link]

-

Li, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy, 7(1), 1-28. [Link]

-

Alam, M. A., et al. (2016). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 8(1), 2-17. [Link]

-

Ucar, A., et al. (2021). Biological activities of a newly synthesized pyrazoline derivative 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide (B4) compound on rainbow trout alevins, Oncorhynchus mykiss. In Vitro Cellular & Developmental Biology - Animal, 57(1), 17-20. [Link]

-

Khan, I., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 29(18), 4341. [Link]

-

Belaidi, S., et al. (2023). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 28(3), 1344. [Link]

-

Reddy, C. S., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega, 8(29), 26343-26354. [Link]

-

Šačkus, A. (2023). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. Molecules, 28(15), 5878. [Link]

-

Shi, D., et al. (2014). Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. Current Medicinal Chemistry, 21(3), 353-376. [Link]

-

Melchiorre, C., et al. (1978). Conformational effects on the activity of drugs. 7. Synthesis and pharmacological properties of 2-(p-nitrophenyl)-substituted morpholines. Journal of Medicinal Chemistry, 21(11), 1126-1130. [Link]

-

Belaidi, S., et al. (2023). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 28(3), 1344. [Link]

-

Al-Ostoot, F. H., et al. (2023). Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. Scientific Reports, 13(1), 7949. [Link]

Sources

- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. nbinno.com [nbinno.com]

- 8. Phenylpyrazole insecticides - Wikipedia [en.wikipedia.org]

- 9. Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Fipronil- A Phenylpyrazole Pesticides | Solvent Toxicity- Diethylene Glycol [u.osu.edu]

An In-Depth Technical Guide to the Identification of the Biological Target of 4-Bromo-1-(4-morpholinosulfonylphenyl)pyrazole

This guide provides a comprehensive, technically detailed framework for researchers, scientists, and drug development professionals to identify the biological target of the novel small molecule, 4-Bromo-1-(4-morpholinosulfonylphenyl)pyrazole. Given the absence of published data on the specific molecular interactions of this compound, this document outlines a systematic, multi-pronged approach, grounded in established methodologies, to successfully elucidate its mechanism of action. The experimental choices detailed herein are explained not merely as procedural steps but as logical progressions in a self-validating scientific investigation.

Introduction: The Quest for a Molecular Target

The compound this compound represents a unique chemical entity with potential biological activity. Its structure, featuring a pyrazole core, is a privileged scaffold in medicinal chemistry, known to be present in numerous FDA-approved drugs with a wide range of biological activities.[1][2][3] The morpholinosulfonylphenyl moiety further adds to its chemical complexity and potential for specific molecular interactions. However, without a known biological target, its therapeutic potential remains speculative.

Target identification is a critical phase in drug discovery and development, providing a mechanistic understanding of a compound's efficacy and potential side effects.[4][5][6] This guide will navigate the user through a robust workflow, from initial hypothesis generation to definitive target validation, employing state-of-the-art techniques.

Foundational Strategy: A Two-Pillar Approach to Target Discovery

A successful target identification campaign for a novel compound should not rely on a single method. Instead, a parallel or sequential application of complementary techniques is recommended to ensure the veracity of the findings. The two primary pillars of this approach are:

-

Affinity-Based Methods: These techniques utilize the compound itself as a "bait" to physically isolate its binding partners from a complex biological sample.[4][7][8][9][10]

-

Label-Free Methods: These approaches detect the interaction between the compound and its target in a more native state, without the need for chemical modification of the compound.[4][7]

The convergence of data from these orthogonal approaches significantly increases the confidence in a putative target.

Pillar I: Affinity-Based Target Identification

The core principle of affinity-based methods is to immobilize the small molecule of interest and use it to "fish" for its target proteins in a cell lysate.[10] This is a powerful technique for direct identification of binding partners.

Crafting the "Bait": Synthesis of an Affinity Probe

To utilize affinity chromatography, this compound must first be chemically modified to create an affinity probe. This involves attaching a linker arm and a reactive handle for immobilization or a tag for purification, such as biotin.[4][7]

Causality of Experimental Choice: The selection of the attachment point for the linker is a critical step. An ideal attachment point is a position on the molecule that is not essential for its biological activity. While structure-activity relationship (SAR) data for this specific compound is unavailable, a plausible starting point would be to modify the bromo-substituent on the pyrazole ring, as this may be a synthetically accessible position that is less likely to interfere with target binding compared to the larger morpholinosulfonylphenyl group.

Protocol 1: Synthesis of a Biotinylated Affinity Probe

-

Functionalization: Introduce a reactive functional group, such as an amine or a carboxylic acid, at a non-critical position on the this compound molecule. This may require a multi-step synthesis.

-

Linker Attachment: Couple a linker molecule (e.g., a polyethylene glycol (PEG) linker) to the newly introduced functional group. The linker provides spatial separation between the compound and the tag, minimizing steric hindrance.[7]

-

Biotinylation: React the free end of the linker with an activated biotin derivative (e.g., NHS-biotin) to yield the final biotinylated probe.

-

Purity and Characterization: Purify the probe using chromatographic techniques (e.g., HPLC) and confirm its structure and purity via mass spectrometry and NMR.

-

Activity Confirmation: It is crucial to test the biological activity of the biotinylated probe to ensure that the modification has not abolished its ability to interact with its target.

The "Fishing" Expedition: Affinity Chromatography-Mass Spectrometry (AC-MS)

With a validated affinity probe in hand, the next step is to use it to capture the target protein(s).[9][10][11][12]

Experimental Workflow for AC-MS

Caption: Workflow for Affinity Chromatography-Mass Spectrometry (AC-MS).

Protocol 2: AC-MS for Target Identification

-

Preparation of Cell Lysate: Culture a relevant cell line and prepare a native cell lysate.

-

Immobilization of the Probe: Incubate the biotinylated probe with streptavidin-coated agarose or magnetic beads to immobilize it.[4]

-

Target Binding: Incubate the immobilized probe with the cell lysate to allow the target protein(s) to bind.

-

Washing: Thoroughly wash the beads to remove non-specifically bound proteins. This is a critical step to reduce background noise.

-

Elution: Elute the specifically bound proteins from the beads. This can be done using a competitive eluent (e.g., free biotin) or by denaturing the proteins.

-

Protein Identification: Separate the eluted proteins by SDS-PAGE and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9]

-

Data Analysis: Analyze the mass spectrometry data to identify proteins that are significantly enriched in the sample compared to a negative control (e.g., beads without the probe).

Pillar II: Label-Free Target Identification

Label-free methods offer a significant advantage as they do not require chemical modification of the compound, thus avoiding the risk of altering its binding properties.[4][7]

Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that the binding of a small molecule to its target protein increases the thermal stability of the protein.[13][14][15][16][17] This stabilization can be detected by heating cell lysates or intact cells and measuring the amount of soluble protein remaining at different temperatures.[14][15]

Experimental Workflow for CETSA

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol 3: Cellular Thermal Shift Assay (CETSA)

-

Cell Treatment: Treat intact cells with this compound or a vehicle control (e.g., DMSO).

-

Heating: Heat the treated cells to a range of temperatures.

-

Lysis: Lyse the cells to release their contents.

-

Separation: Separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.

-

Detection: Analyze the amount of a specific protein of interest in the soluble fraction using Western blotting or, for a proteome-wide analysis, by mass spectrometry (MS-CETSA).[17]

-

Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[14]

The Verdict: Target Validation

Identifying a list of potential binding partners is only the first step. It is imperative to validate these "hits" to confirm a direct and biologically relevant interaction.[5][18]

Surface Plasmon Resonance (SPR)

SPR is a powerful biophysical technique that allows for the real-time, label-free analysis of molecular interactions.[18][19][20][21][22] It can be used to confirm a direct interaction between this compound and a purified candidate protein, and to quantify the binding affinity (KD) and kinetics (ka and kd).[19]

Principle of Surface Plasmon Resonance (SPR)

Sources

- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]

- 6. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Affinity Chromatography - Creative Biolabs [creative-biolabs.com]

- 11. brjac.com.br [brjac.com.br]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. bio-protocol.org [bio-protocol.org]

- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 16. news-medical.net [news-medical.net]

- 17. CETSA [cetsa.org]

- 18. denovobiolabs.com [denovobiolabs.com]

- 19. criver.com [criver.com]

- 20. Surface Plasmon Resonance for Drug Discovery and Biomolecular Interaction Studies - Creative Proteomics [iaanalysis.com]

- 21. An Introduction to Surface Plasmon Resonance [jacksonimmuno.com]

- 22. MagHelix™ Surface Plasmon Resonance (SPR) - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]

The Emergence of 4-Bromo-1-(4-morpholinosulfonylphenyl)pyrazole: A Technical Guide to its Discovery and Development

Abstract

This technical guide delineates the discovery and development of 4-Bromo-1-(4-morpholinosulfonylphenyl)pyrazole, a heterocyclic compound of significant interest in contemporary drug discovery. We will explore the scientific rationale underpinning its design, rooted in the established pharmacological importance of the pyrazole and sulfonamide moieties. This guide provides a detailed examination of a plausible synthetic pathway, including step-by-step experimental protocols for key transformations. Furthermore, we will delve into the anticipated biological evaluation of this compound, drawing parallels with structurally related molecules to postulate its likely therapeutic applications and mechanisms of action. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.

Introduction: The Pyrazole-Sulfonamide Scaffold in Drug Discovery

The pyrazole ring system is a cornerstone in medicinal chemistry, recognized for its versatile biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1] The inherent stability and synthetic tractability of the pyrazole core have made it a privileged scaffold in the design of novel therapeutic agents.[1] Concurrently, the sulfonamide functional group is a well-established pharmacophore present in a multitude of clinically approved drugs, imparting favorable pharmacokinetic and pharmacodynamic properties.[2][3]

The strategic combination of these two pharmacophores into a single molecular entity has emerged as a promising strategy in the quest for new drugs. Recent research has highlighted the potential of pyrazole-sulfonamide derivatives as potent and selective inhibitors of various enzymes, particularly protein kinases.[2][4][5] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders. The design of kinase inhibitors often involves targeting the ATP-binding site, where a heterocyclic core, such as pyrazole, can establish crucial hydrogen bonding interactions, while appended functionalities, like the sulfonamide group, can engage with surrounding amino acid residues to enhance potency and selectivity.[2]

It is within this scientific context that the conceptualization of this compound can be understood. The design hypothesis posits that the 1-phenylpyrazole core can serve as an effective hinge-binding motif, while the 4-morpholinosulfonyl substituent provides a key hydrogen bond acceptor and a vector for modulating physicochemical properties. The bromine atom at the 4-position of the pyrazole ring offers a site for further chemical modification, enabling the exploration of structure-activity relationships (SAR).

Synthetic Development: A Plausible Pathway

The synthesis of this compound can be logically approached through a multi-step sequence, commencing with the preparation of a key precursor, 4-morpholinosulfonylphenylhydrazine.

Synthesis of the Key Precursor: 4-Morpholinosulfonylphenylhydrazine

The synthesis of this crucial hydrazine intermediate is well-documented and can be achieved with high efficiency. The following protocol is adapted from established procedures.

Experimental Protocol: Synthesis of 4-Morpholinosulfonylphenylhydrazine

-

Step 1: Synthesis of 4-Morpholinobenzenesulfonyl Chloride. To a solution of morpholine in an appropriate solvent, add p-chlorobenzenesulfonyl chloride portion-wise while maintaining the temperature below 10°C. Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Step 2: Synthesis of 4-Morpholinosulfonylphenylhydrazine. Dissolve the 4-morpholinobenzenesulfonyl chloride obtained in the previous step in a suitable solvent such as dimethyl sulfoxide (DMSO). Add hydrazine hydrate to the solution and heat the reaction mixture under reflux. Monitor the progress of the reaction by TLC. Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water. The resulting solid is collected by filtration, washed with water, and dried to afford 4-morpholinosulfonylphenylhydrazine.

Formation of the 4-Bromopyrazole Ring

With the key hydrazine precursor in hand, the subsequent step involves the construction of the 4-bromopyrazole ring. This can be accomplished through a cyclization reaction with a suitable three-carbon synthon bearing a bromine atom. A one-pot, regioselective approach is often favored for its efficiency.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask, combine 4-morpholinosulfonylphenylhydrazine, a suitable 1,3-dicarbonyl compound, and a brominating agent such as N-bromosuccinimide (NBS) in a solvent-free system or in a minimal amount of a high-boiling solvent.

-

Catalysis: Add a catalytic amount of a solid-supported acid, such as silica gel-supported sulfuric acid, to the reaction mixture.

-

Reaction Conditions: Heat the mixture with stirring. The reaction progress can be monitored by TLC.

-

Workup and Purification: Upon completion, the reaction mixture is cooled, and the product is extracted with an appropriate organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield this compound.

Diagram of the Synthetic Pathway:

Caption: Plausible synthetic pathway for this compound.

Postulated Biological Activity and Development Trajectory

While specific biological data for this compound is not yet publicly available, its structural features strongly suggest its potential as a kinase inhibitor. The discovery of 1H-pyrazole biaryl sulfonamides as potent and selective inhibitors of G2019S-LRRK2 kinase provides a compelling rationale for this hypothesis.[2][3][4] The LRRK2 kinase is a validated target for Parkinson's disease, and inhibitors of this enzyme are of significant therapeutic interest.

Anticipated Development Workflow:

The development of this compound would likely follow a standard preclinical drug discovery pipeline.

Caption: A typical preclinical drug development workflow for a novel kinase inhibitor.

Structure-Activity Relationship (SAR) Insights:

Based on the SAR of related pyrazole-based inhibitors, several key structural features of this compound are likely to be critical for its biological activity:

| Structural Moiety | Postulated Role in Biological Activity |

| 1-(4-Morpholinosulfonylphenyl) group | Engages in hydrogen bonding interactions within the kinase active site; influences solubility and pharmacokinetic properties. |

| Pyrazole core | Acts as a scaffold and participates in hinge-binding interactions with the kinase. |

| 4-Bromo substituent | Provides a handle for further chemical modification to optimize potency and selectivity; may also engage in halogen bonding. |

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents, particularly in the realm of kinase inhibition. The synthetic route outlined in this guide is both feasible and amenable to the generation of a library of analogs for comprehensive SAR studies. Future research should focus on the definitive synthesis and biological characterization of this compound, including its inhibitory activity against a panel of kinases implicated in human diseases. Elucidation of its mechanism of action and in vivo efficacy will be crucial steps in advancing this compound towards clinical development. The insights gained from such studies will not only validate the design principles discussed herein but also contribute to the broader understanding of the therapeutic potential of pyrazole-sulfonamide derivatives.

References

-

Leśniak, R. K., Nichols, R. J., Schonemann, M., Zhao, J., Gajera, C. R., Lam, G., ... & Montine, T. J. (2022). Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. ACS Medicinal Chemistry Letters, 13(6), 981–988. [Link][2][3][4]

-

Leśniak, R. K., Nichols, R. J., Schonemann, M., Zhao, J., Gajera, C. R., Lam, G., ... & Montine, T. J. (2022). Discovery of 1 H- Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. ACS medicinal chemistry letters, 13(6), 981-988. [Link][4]

-

Mahesh, P., Akshinthala, P., Katari, N. K., Gupta, L. K., Panwar, D., Sharma, M. K., ... & Gundla, R. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS omega, 8(29), 26189-26203. [Link][2][3]

-

Alam, M. J., Alam, O., Naim, M. J., Nawaz, F., Manaithiya, A., Imran, M., ... & Shakeel, F. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Pharmaceuticals, 15(7), 839. [Link][1]

-

El-Gamal, M. I., Zaraei, S. O., Madkour, M. M., & Anbar, H. S. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(2), 330. [Link][1][5]

-

Bahrin, L. G., Hrib, C. G., & Birsa, L. M. (2010). 4-Bromo-2-[5-methyl-2-(morpholin-4-yl)-1, 3-thiazol-4-yl] phenol. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3138. [Link]

Sources

- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Discovery of 1 H- Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the In Vitro Enzymatic Activity of 4-Bromo-1-(4-morpholinosulfonylphenyl)pyrazole

This guide provides a comprehensive framework for the in vitro enzymatic characterization of the novel compound, 4-Bromo-1-(4-morpholinosulfonylphenyl)pyrazole. As pre-existing data on this specific molecule is not publicly available, this document outlines a strategic and scientifically rigorous approach for its evaluation. We will delve into the rationale behind experimental design, present detailed protocols for key assays, and discuss the interpretation of potential outcomes. This guide is intended for researchers, scientists, and drug development professionals seeking to elucidate the enzymatic inhibitory profile of novel chemical entities.

Introduction: The Therapeutic Potential of Pyrazole Scaffolds

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] These five-membered heterocyclic compounds are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antidiabetic properties.[1][2][3] The versatility of the pyrazole ring allows for diverse substitutions, enabling the fine-tuning of steric and electronic properties to achieve high affinity and selectivity for various enzymatic targets.[3]

Several successful drugs incorporate the pyrazole motif, highlighting its importance in modern drug discovery. For instance, Celecoxib, a selective COX-2 inhibitor, is a well-known anti-inflammatory agent. In the realm of oncology, drugs like Ruxolitinib (a JAK1/2 inhibitor) and Niraparib (a PARP inhibitor) demonstrate the utility of pyrazoles in targeting key signaling pathways.[4] Furthermore, pyrazole-containing compounds have been developed as inhibitors of dipeptidyl peptidase 4 (DPP-4) for the treatment of type 2 diabetes.[4]

The subject of this guide, this compound, possesses structural features that suggest potential interactions with various enzyme classes. The presence of the pyrazole core, the bromophenyl group, and the morpholinosulfonyl moiety all contribute to its chemical properties and potential for biological activity. This guide will provide a roadmap for uncovering its enzymatic targets and characterizing its inhibitory profile.

A Strategic Approach to Target Identification and Validation

Given the novelty of this compound, a systematic approach is required to identify its potential enzymatic targets. This process begins with a broad screening strategy and progressively narrows down to detailed mechanistic studies.

Initial Broad-Spectrum Kinase Panel Screening

A logical first step is to screen the compound against a broad panel of kinases. The rationale for this is twofold: many pyrazole derivatives are known kinase inhibitors, and kinases are a large and well-validated class of drug targets. A commercially available kinase panel assay (e.g., from companies like Eurofins, Reaction Biology Corp., or Promega) can provide initial insights into the compound's selectivity profile.

Target Validation and Secondary Assays

Any "hits" from the initial screen should be validated through secondary, more focused assays. This involves confirming the inhibitory activity in-house using orthogonal assay formats. For example, if the primary screen was a binding assay, a functional enzymatic assay should be used for confirmation.

The following diagram illustrates a typical workflow for target identification and validation:

Caption: A workflow for identifying and validating enzyme targets.

In-Depth Protocols for Enzymatic Characterization

Once a putative enzyme target is identified and validated, a series of detailed in vitro experiments are necessary to characterize the inhibitory properties of this compound.

Determination of IC50

The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor.[5] It is the concentration of the inhibitor required to reduce the rate of an enzymatic reaction by 50%.[5]

Protocol: Spectrophotometric IC50 Determination

This protocol is a general template and should be adapted for the specific enzyme and substrate.

-

Reagent Preparation:

-

Assay Buffer: Prepare a buffer known to be suitable for the target enzyme's activity.[6] The pH and ionic strength should be kept constant throughout the experiment.[6]

-

Enzyme Stock Solution: Prepare a concentrated stock of the purified enzyme in the assay buffer. The final enzyme concentration in the assay should be in the linear range of the reaction.

-

Substrate Stock Solution: Prepare a stock solution of the appropriate substrate in the assay buffer. The substrate concentration should ideally be at or near the Michaelis constant (Km) for accurate IC50 determination.

-

Inhibitor Stock Solution: Prepare a high-concentration stock of this compound in a suitable solvent (e.g., DMSO).

-

Serial Dilutions: Perform serial dilutions of the inhibitor stock to create a range of concentrations to be tested.

-

-

Assay Procedure (96-well plate format):

-

Add a fixed volume of the assay buffer to each well.

-

Add a small volume of the serially diluted inhibitor solutions to the appropriate wells. Include a "no inhibitor" control (with solvent only) and a "no enzyme" control.

-

Add the enzyme solution to all wells except the "no enzyme" control and incubate for a pre-determined time at a constant temperature to allow for inhibitor binding.[7]

-

Initiate the reaction by adding the substrate solution to all wells.

-

Monitor the change in absorbance over time using a microplate reader at the appropriate wavelength. The rate of the reaction is determined from the initial linear portion of the progress curve.

-

-

Data Analysis:

-

Calculate the percent inhibition for each inhibitor concentration relative to the "no inhibitor" control.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[5]

-

Determination of the Inhibition Constant (Ki)

While the IC50 value is a useful measure of potency, it can be influenced by experimental conditions such as substrate concentration.[8][9] The inhibition constant (Ki) is a more fundamental measure of an inhibitor's affinity for an enzyme.[8] For a competitive inhibitor, the Ki can be calculated from the IC50 value using the Cheng-Prusoff equation.[9]

Cheng-Prusoff Equation:

Ki = IC50 / (1 + [S]/Km)

Where:

-

[S] is the substrate concentration

-

Km is the Michaelis constant of the substrate

To determine the mode of inhibition and a more accurate Ki, further kinetic studies are required.

Protocol: Mode of Inhibition Studies

-

Varying Substrate and Inhibitor Concentrations:

-

Set up a matrix of experiments where both the substrate concentration and the inhibitor concentration are varied.

-

Measure the initial reaction rates for each condition.

-

-

Data Analysis (Lineweaver-Burk Plot):

-

Plot the reciprocal of the reaction rate (1/V) against the reciprocal of the substrate concentration (1/[S]) for each inhibitor concentration.

-

The pattern of the lines on the Lineweaver-Burk plot will indicate the mode of inhibition (competitive, non-competitive, or uncompetitive).

-

The following diagram illustrates the expected Lineweaver-Burk plots for different modes of inhibition:

Caption: Lineweaver-Burk plots for different inhibition types.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Hypothetical Inhibitory Activity of this compound Against a Putative Kinase Target

| Parameter | Value |

| IC50 | e.g., 150 nM |

| Ki | e.g., 75 nM |

| Mode of Inhibition | e.g., Competitive |

Note: The values in this table are for illustrative purposes only and do not represent actual experimental data.

A low IC50 and Ki value would indicate that this compound is a potent inhibitor of the target enzyme. The mode of inhibition provides insight into how the compound interacts with the enzyme and its substrate.

Conclusion and Future Directions

This guide has outlined a comprehensive strategy for the in vitro enzymatic characterization of this compound. By following a systematic approach of target identification, validation, and detailed kinetic analysis, researchers can gain a thorough understanding of this novel compound's biological activity. The insights gained from these studies will be crucial for its further development as a potential therapeutic agent. Future work should focus on cell-based assays to confirm the on-target activity in a more physiological context and in vivo studies to assess its efficacy and pharmacokinetic properties.

References

-

Current status of pyrazole and its biological activities - PMC. (n.d.). Retrieved January 18, 2026, from [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2020). Molecules, 25(19), 4432. [Link]

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). Signal Transduction and Targeted Therapy, 7(1), 1-24. [Link]

-

Practical Analytical Considerations for Conducting In Vitro Enzyme Kinetic Studies. (2021). Methods in Molecular Biology, 2264, 25-40. [Link]

-

Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. (2024). Molecules, 29(1), 23. [Link]

-

Case Study 2: Practical Analytical Considerations for Conducting In Vitro Enzyme Kinetic Studies. (2021). Methods in Molecular Biology, 2264, 25-40. [Link]

-

IC50 Determination. (n.d.). edX. Retrieved January 18, 2026, from [Link]

-

Synthesis and enzyme inhibitory activities of some new pyrazole-based heterocyclic compounds. (2012). Medicinal Chemistry Research, 21(8), 1847-1853. [Link]

-

Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. (2023). Chinese Journal of Organic Chemistry, 43(1), 384-391. [Link]

-

Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. (2021). ACS Omega, 6(18), 12065-12079. [Link]

-

How do you determine the Ki of an inhibitor for an enzyme which also undergoes substrate inhibition? (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Basics of Enzymatic Assays for HTS. (2012). In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]

-

IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding. (2009). Nucleic Acids Research, 37(Web Server issue), W441-W445. [Link]

-

Biological activities of a newly synthesized pyrazoline derivative 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide (B4) compound on rainbow trout alevins, Oncorhynchus mykiss. (2021). In Vitro Cellular & Developmental Biology - Animal, 57(1), 17-20. [Link]

-

Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole−Indole. (2021). ACS Omega, 6(18), 12065-12079. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2020). Molecules, 25(19), 4432. [Link]

-

Top 5 Methods Devised for Enzyme Kinetics Measurement. (n.d.). Biology Discussion. Retrieved January 18, 2026, from [Link]

-

Ki, IC50, & the Cheng-Prusoff equation. (2021, January 13). YouTube. Retrieved from [Link]

-

Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024). Molecules, 29(18), 4381. [Link]

-

The Experimental Techniques and Practical Applications of Enzyme Kinetics. (n.d.). Journal of Cell and Molecular Biology. Retrieved January 18, 2026, from [Link]

-

Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. (2023). RSC Advances, 13(22), 14959-14976. [Link]

Sources

- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. courses.edx.org [courses.edx.org]

- 6. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. longdom.org [longdom.org]

- 8. IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

The Pyrazole Scaffold: A Cornerstone in Modern Drug Discovery - A Technical Guide to Structure-Activity Relationships

Introduction: The Enduring Versatility of the Pyrazole Moiety

The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a privileged scaffold in the landscape of medicinal chemistry.[1][2] Its unique electronic properties and structural versatility have made it a cornerstone in the design of therapeutic agents across a wide spectrum of diseases.[3][4] Pyrazole-containing drugs have demonstrated remarkable success in the clinic, with notable examples including the anti-inflammatory drug celecoxib, the anti-obesity agent rimonabant, and the antipsychotic CDPPB.[5][6] The continued interest in this scaffold stems from its ability to engage in various non-covalent interactions with biological targets, including hydrogen bonding, hydrophobic interactions, and metal chelation, thereby influencing potency, selectivity, and pharmacokinetic properties.[7][8]

This in-depth technical guide, intended for researchers, scientists, and drug development professionals, will explore the intricate structure-activity relationships (SAR) of pyrazole derivatives. We will delve into the causal relationships between specific structural modifications and their impact on biological activity against key therapeutic targets. This guide will provide not only a comprehensive overview of established SAR principles but also detailed, field-proven experimental protocols to empower researchers in their own drug discovery endeavors.

I. Pyrazole Derivatives as Cyclooxygenase (COX) Inhibitors: A Case Study in Selectivity

The selective inhibition of cyclooxygenase-2 (COX-2) over cyclooxygenase-1 (COX-1) has been a major goal in the development of non-steroidal anti-inflammatory drugs (NSAIDs) to minimize gastrointestinal side effects.[9][10] Pyrazole-containing compounds, most famously celecoxib, have played a pivotal role in achieving this selectivity.[9][11]

Core Pharmacophore and Key SAR Insights

The general pharmacophore for pyrazole-based COX-2 inhibitors features a central pyrazole ring with specific substitutions at the 1, 3, and 5-positions. The SAR for these derivatives is well-established and provides a clear roadmap for designing selective inhibitors.[12]

-

N-1 Substitution: A key determinant of COX-2 selectivity is the presence of a para-sulfonamide (-SO2NH2) or a para-methylsulfonyl (-SO2Me) phenyl group at the N-1 position of the pyrazole ring.[12] This moiety can insert into a secondary pocket present in the active site of COX-2, but not COX-1, leading to selective inhibition.[12]

-

C-3 and C-5 Substitutions: The C-3 and C-5 positions are typically substituted with aryl groups. For potent COX-2 inhibition, a p-tolyl group at the C-5 position and a trifluoromethyl group at the C-3 position, as seen in celecoxib, are highly favorable.[13] Modifications to these aryl rings can fine-tune potency and selectivity.

-

C-4 Substitution: The C-4 position of the pyrazole ring is generally unsubstituted in potent COX-2 inhibitors.

The following diagram illustrates the key pharmacophoric features of pyrazole-based COX-2 inhibitors.

Caption: Key pharmacophoric features of pyrazole-based COX-2 inhibitors.

Quantitative SAR Data

The following table summarizes the in vitro COX-1 and COX-2 inhibitory activities of celecoxib and its analogs, highlighting the importance of the N-1 substituent for COX-2 selectivity.

| Compound | N-1 Phenyl Substituent | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| Celecoxib | 4-SO2NH2 | 15 | 0.04 | 375 |

| Analog 1 | 4-SO2Me | 10 | 0.05 | 200 |

| Analog 2 | H | >100 | 10 | <10 |

| Analog 3 | 4-NO2 | 50 | 5 | 10 |

Data sourced from multiple studies on celecoxib analogs. [9][14][15]